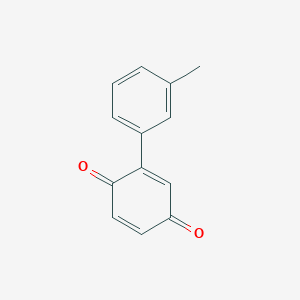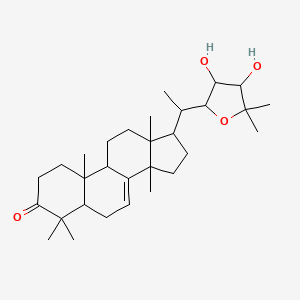![molecular formula C21H16ClN5O2S2 B12116644 4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)
4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[({[4-(4-Chlorphenyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamid ist eine komplexe organische Verbindung, die eine Kombination aus Chlorphenyl-, Thiophenyl- und Triazolgruppen aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[({[4-(4-Chlorphenyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Triazolrings als Kernstruktur, gefolgt von der Einführung der Chlorphenyl- und Thiophenylgruppen. Die letzten Schritte umfassen die Bildung der Sulfanylacetylbindung und die Anbindung der Benzamidgruppe. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann Batch- oder kontinuierliche Prozesse im großen Maßstab umfassen. Der Einsatz automatisierter Reaktoren und die präzise Steuerung von Reaktionsparametern können die Effizienz und Skalierbarkeit verbessern. Reinigungsverfahren wie Kristallisation, Destillation und Chromatographie werden eingesetzt, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
4-[({[4-(4-Chlorphenyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen auf den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid, Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid, Lithiumaluminiumhydrid) und verschiedene Nucleophile und Elektrophile. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylketten einführen können.
Wissenschaftliche Forschungsanwendungen
4-[({[4-(4-Chlorphenyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antikrebsaktivitäten.
Medizin: Forschungen laufen, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung wird aufgrund ihrer einzigartigen strukturellen Merkmale bei der Entwicklung fortschrittlicher Materialien wie Polymere und Nanomaterialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-[({[4-(4-Chlorphenyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu nachgeschalteten Effekten führen. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole ring, followed by the introduction of the chlorophenyl and thiophenyl groups. The final steps involve the formation of the sulfanylacetyl linkage and the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Triazolderivate und Benzamidanaloga, wie zum Beispiel:
- 4-(4-Chlorphenyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazol
- 4-(4-Chlorphenyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl Sulfanylacetyl Benzamid
Einzigartigkeit
Was 4-[({[4-(4-Chlorphenyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamid auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C21H16ClN5O2S2 |
|---|---|
Molekulargewicht |
470.0 g/mol |
IUPAC-Name |
4-[[2-[[4-(4-chlorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C21H16ClN5O2S2/c22-14-5-9-16(10-6-14)27-20(17-2-1-11-30-17)25-26-21(27)31-12-18(28)24-15-7-3-13(4-8-15)19(23)29/h1-11H,12H2,(H2,23,29)(H,24,28) |
InChI-Schlüssel |
DEEFQKDVKMXIDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)

![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)
![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)


![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)
